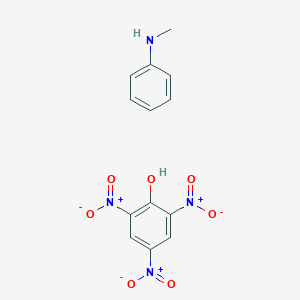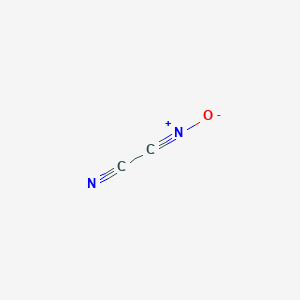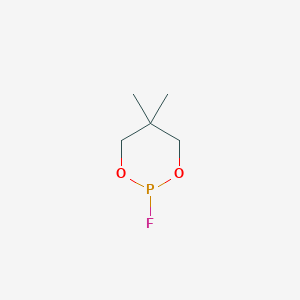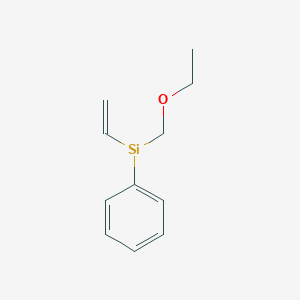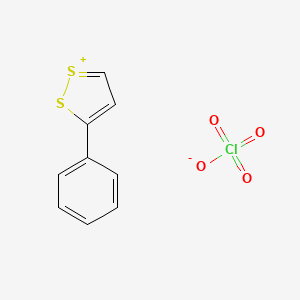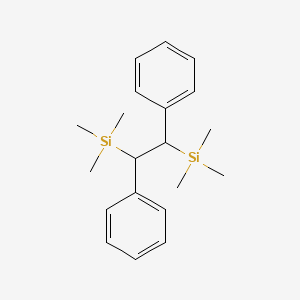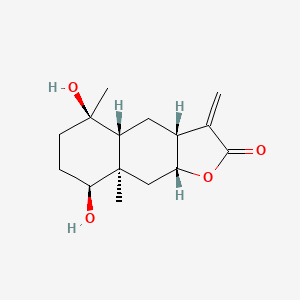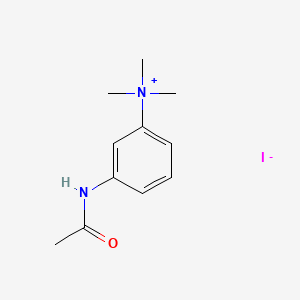
3-Acetamidophenyltrimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamidophenyltrimethylammonium iodide is a quaternary ammonium compound that features an acetamido group attached to a phenyl ring, which is further bonded to a trimethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamidophenyltrimethylammonium iodide typically involves the quaternization of 3-acetamidophenylamine with methyl iodide. The reaction is carried out in a suitable solvent such as dichloromethane under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve 3-acetamidophenylamine in dichloromethane.
- Add an excess amount of methyl iodide to the solution.
- Stir the reaction mixture at room temperature or under reflux conditions until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as solvent recovery, product purification, and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Acetamidophenyltrimethylammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethylammonium group.
Oxidation and Reduction Reactions: The acetamido group can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and thiolate ions. The reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Products may include amines or other reduced derivatives.
Hydrolysis: Products include the corresponding amine and acetic acid.
Scientific Research Applications
3-Acetamidophenyltrimethylammonium iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the synthesis of other quaternary ammonium compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Acetamidophenyltrimethylammonium iodide involves its interaction with biological membranes and proteins. The trimethylammonium group can interact with negatively charged components of cell membranes, leading to changes in membrane permeability. Additionally, the acetamido group can form hydrogen bonds with proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Ethyltrimethylammonium iodide
- Methyltrimethylammonium iodide
- Phenyltrimethylammonium iodide
Comparison
3-Acetamidophenyltrimethylammonium iodide is unique due to the presence of the acetamido group, which imparts additional chemical reactivity and potential biological activity compared to other similar quaternary ammonium compounds. The acetamido group allows for hydrogen bonding and additional interactions with biological molecules, making it a versatile compound for various applications.
Properties
CAS No. |
6140-18-7 |
|---|---|
Molecular Formula |
C11H17IN2O |
Molecular Weight |
320.17 g/mol |
IUPAC Name |
(3-acetamidophenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C11H16N2O.HI/c1-9(14)12-10-6-5-7-11(8-10)13(2,3)4;/h5-8H,1-4H3;1H |
InChI Key |
HMOCYXPFAZGKDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


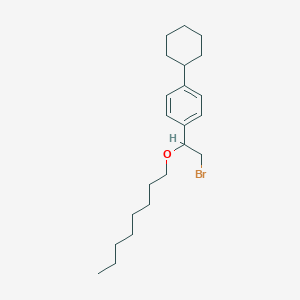

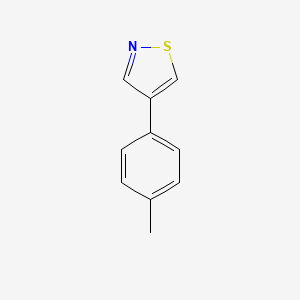
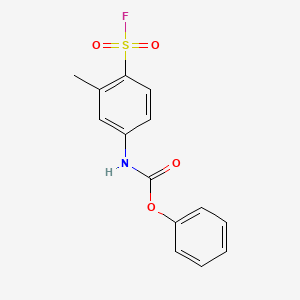
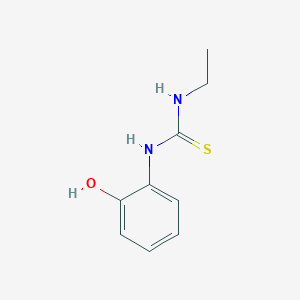

![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
